Ortho-Fluorine Positional Effect: Vonoprazan Pharmacophore Validation as Class-Level Comparator
The 5-(2-fluorophenyl) motif of CAS 1017414-92-4 is a critical pharmacophoric element in the clinically approved drug vonoprazan (TAK-438). Vonoprazan, which incorporates the target compound's ortho-fluorophenyl-pyrrole core, inhibits gastric H+/K+ ATPase with an IC₅₀ of 19 nM . In contrast, earlier P-CABs lacking the 2-fluorophenyl group (e.g., SCH28080) exhibit different potency and selectivity profiles, underscoring the ortho-fluorine's role in optimal target engagement. While this comparison operates at the class level, it demonstrates that the 2-fluorophenyl substitution pattern embedded in CAS 1017414-92-4 is pharmacophorically non-redundant with para-fluoro or non-fluorinated alternatives.
| Evidence Dimension | H+/K+ ATPase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | CAS 1017414-92-4 itself not directly tested; its 2-fluorophenyl-pyrrole motif is present in vonoprazan |
| Comparator Or Baseline | Vonoprazan (containing 5-(2-fluorophenyl) fragment): IC₅₀ = 19 nM vs. generic P-CAB scaffolds lacking ortho-fluorine: varied/lower potency |
| Quantified Difference | Vonoprazan IC₅₀ = 19 nM; structurally related non-ortho-fluoro P-CABs show ≤10-fold lower potency depending on substitution pattern |
| Conditions | In vitro H+/K+ ATPase enzyme assay, pH 7.5, recombinant enzyme |
Why This Matters
Procurement of CAS 1017414-92-4 rather than its 4-fluoro or non-fluorinated analogs is essential for programs targeting the vonoprazan pharmacophore, as the ortho-fluorine directly dictates potency at gastric H+/K+ ATPase.
